molecular formula C6H4IN3 B2650888 3-Iodo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 916756-21-3

3-Iodo-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B2650888
CAS No.: 916756-21-3
M. Wt: 245.023
InChI Key: HIYOPCTYIZFFFU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-[1,2,3]triazolo[1,5-a]pyridine typically involves the iodination of [1,2,3]triazolo[1,5-a]pyridine. One common method is the reaction of [1,2,3]triazolo[1,5-a]pyridine with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-[1,2,3]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Iodo-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom enhances its electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting or modulating their function. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

    [1,2,3]Triazolo[1,5-a]pyridine: The parent compound without the iodine substitution.

    3-Bromo-[1,2,3]triazolo[1,5-a]pyridine: Similar structure with a bromine atom instead of iodine.

    3-Chloro-[1,2,3]triazolo[1,5-a]pyridine: Similar structure with a chlorine atom instead of iodine.

Uniqueness

3-Iodo-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and cycloaddition reactions, providing access to a broader range of derivatives .

Properties

IUPAC Name

3-iodotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYOPCTYIZFFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NN2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916756-21-3
Record name 3-iodo-[1,2,3]triazolo[1,5-a]pyridine
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